molecular formula C14H12BrN3O2S B2519951 2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol CAS No. 2380043-62-7

2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol

Cat. No. B2519951
CAS RN: 2380043-62-7
M. Wt: 366.23
InChI Key: TWZYTGCHFMGOJK-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a bromopyrimidinyl group, an amino group, and a thiophenylfuranylethanol group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the bromination of pyrimidine to form 5-bromopyrimidine . The next steps would involve the introduction of the amino group and the thiophenylfuranylethanol group, although the specific reactions and conditions for these steps are not clear from the available information .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The bromopyrimidinyl group would likely be planar due to the aromatic nature of the pyrimidine ring . The thiophenylfuranylethanol group would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amino group, which can act as a nucleophile or base . The thiophenylfuranylethanol group might also participate in reactions, particularly if conditions were such that the aromaticity of the thiophene or furan rings could be maintained .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point . The presence of the amino group might make it a base, depending on the pH of its environment .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it might have applications in fields like medicinal chemistry if it exhibits desirable biological activity .

properties

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c15-9-6-16-14(17-7-9)18-8-10(19)11-3-4-12(20-11)13-2-1-5-21-13/h1-7,10,19H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZYTGCHFMGOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol

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